molecular formula C21H16Cl2N2O3S2 B15079599 Ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B15079599
M. Wt: 479.4 g/mol
InChI Key: GDYLTXCABJRKHX-MHWRWJLKSA-N
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Description

Ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a synthetic organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazolopyrimidine core, a dichlorobenzylidene moiety, and a thienyl group, contributes to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Thiazolopyrimidine Core: This can be achieved by the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.

    Introduction of the Dichlorobenzylidene Moiety: This step involves the condensation of the thiazolopyrimidine core with 3,4-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Attachment of the Thienyl Group: The thienyl group can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thienyl halides and palladium catalysts.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzylidene moiety, replacing chlorine atoms with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, sodium hydroxide, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Altering Gene Expression: Affecting transcription factors and gene expression profiles.

Comparison with Similar Compounds

Ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:

    Similar Compounds: Thiazolopyrimidine analogs with different substituents on the benzylidene or thienyl groups.

    Uniqueness: The presence of the dichlorobenzylidene and thienyl groups imparts unique chemical and biological properties, making it distinct from other analogs.

Properties

Molecular Formula

C21H16Cl2N2O3S2

Molecular Weight

479.4 g/mol

IUPAC Name

ethyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H16Cl2N2O3S2/c1-3-28-20(27)17-11(2)24-21-25(18(17)15-5-4-8-29-15)19(26)16(30-21)10-12-6-7-13(22)14(23)9-12/h4-10,18H,3H2,1-2H3/b16-10+

InChI Key

GDYLTXCABJRKHX-MHWRWJLKSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC(=C(C=C4)Cl)Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)S2)C

Origin of Product

United States

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